molecular formula C9H11NO2 B3011136 Ethyl 1-cyanocyclopent-3-ene-1-carboxylate CAS No. 68882-32-6

Ethyl 1-cyanocyclopent-3-ene-1-carboxylate

Cat. No.: B3011136
CAS No.: 68882-32-6
M. Wt: 165.192
InChI Key: RDIIJCALQSVZDW-UHFFFAOYSA-N
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Description

Ethyl 1-cyanocyclopent-3-ene-1-carboxylate is an organic compound with the molecular formula C9H11NO2. It is a derivative of cyclopentene, featuring a cyano group and an ethyl ester group. This compound is of interest in various fields of chemical research due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-cyanocyclopent-3-ene-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide. The reaction typically proceeds via a Michael addition followed by cyclization to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-cyanocyclopent-3-ene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-cyanocyclopent-3-ene-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-cyanocyclopent-3-ene-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles. The ester group can undergo hydrolysis to form carboxylic acids, which can further react with other compounds. These interactions are crucial in its applications in synthesis and research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the cyano and ester groups on a cyclopentene ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 1-cyanocyclopent-3-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-2-12-8(11)9(7-10)5-3-4-6-9/h3-4H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIIJCALQSVZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC=CC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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